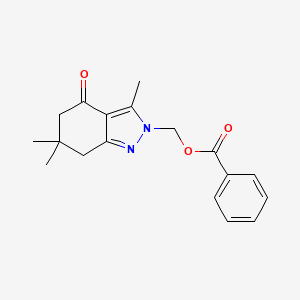
Lipoamido-PEG24-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoamido-PEG24-acid is a compound that combines a lipoamide group with a polyethylene glycol (PEG) chain terminated by a carboxylic acid. The lipoamide group is derived from lipoic acid, a co-factor involved in biological processes such as the citric acid cycle. The PEG chain enhances the solubility and biocompatibility of the compound, making it useful in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lipoamido-PEG24-acid is synthesized through a series of chemical reactions that involve the coupling of lipoic acid with a PEG chain. The process typically involves the following steps:
- Activation of the carboxylic acid group of lipoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction of the activated lipoic acid with a PEG chain that has a terminal amine group, forming an amide bond.
- Purification of the product to obtain this compound with high purity (≥95%).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis using large reactors and automated systems to control reaction conditions.
- Use of high-purity reagents and solvents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Lipoamido-PEG24-acid undergoes various chemical reactions, including:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling reagents to form stable amide bonds.
Oxidation and Reduction: The lipoamide group can undergo redox reactions, similar to lipoic acid, which is involved in biological redox processes.
Common Reagents and Conditions:
Coupling Reagents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for amide bond formation.
Redox Reagents: Reducing agents such as dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide can be used for redox reactions involving the lipoamide group.
Major Products Formed:
Amide Derivatives: Formed through reactions with primary amines.
Oxidized and Reduced Forms: Resulting from redox reactions involving the lipoamide group.
Wissenschaftliche Forschungsanwendungen
Lipoamido-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by acting as a biocompatible linker.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Wirkmechanismus
Lipoamido-PEG24-acid exerts its effects through the following mechanisms:
Protein Degradation: In PROTACs, it connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.
Biocompatibility: The PEG chain enhances the solubility and reduces the immunogenicity of the compound, making it suitable for biological applications.
Vergleich Mit ähnlichen Verbindungen
Lipoamido-PEG12-acid: A shorter PEG chain variant with similar properties but different solubility and biocompatibility profiles.
Lipoamido-PEG48-acid: A longer PEG chain variant that offers enhanced solubility but may have different pharmacokinetic properties.
Uniqueness: Lipoamido-PEG24-acid strikes a balance between solubility, biocompatibility, and molecular weight, making it a versatile compound for various applications. Its specific PEG chain length provides optimal properties for use in PROTACs and other bioconjugation applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H115NO27S2/c61-58(4-2-1-3-57-6-56-88-89-57)60-7-9-65-11-13-67-15-17-69-19-21-71-23-25-73-27-29-75-31-33-77-35-37-79-39-41-81-43-45-83-47-49-85-51-53-87-55-54-86-52-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-5-59(62)63/h57H,1-56H2,(H,60,61)(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHQOQXILZJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H115NO27S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B8006496.png)
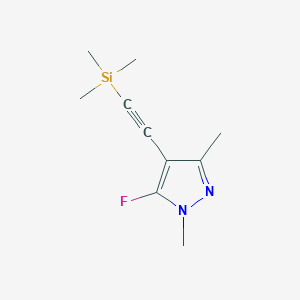
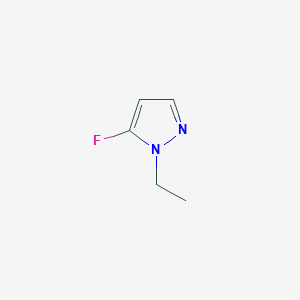



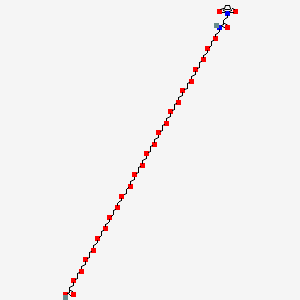
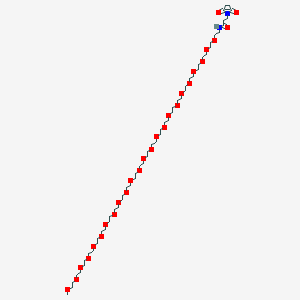

![7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B8006534.png)
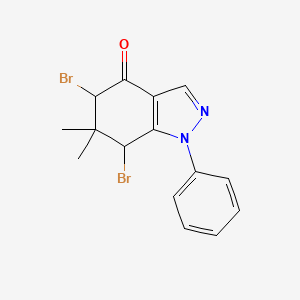
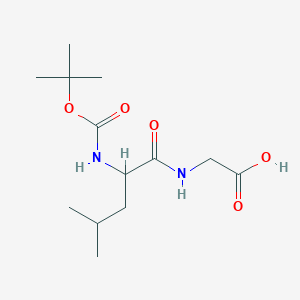
![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
